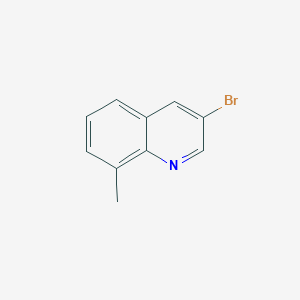

3-Bromo-8-methylquinoline

CAS No.: 66438-80-0

Cat. No.: VC5894361

Molecular Formula: C10H8BrN

Molecular Weight: 222.085

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66438-80-0 |

|---|---|

| Molecular Formula | C10H8BrN |

| Molecular Weight | 222.085 |

| IUPAC Name | 3-bromo-8-methylquinoline |

| Standard InChI | InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 |

| Standard InChI Key | SHTGZBWYHRHZHT-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C=C(C=N2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Bromo-8-methylquinoline features a bicyclic structure comprising a benzene ring fused to a pyridine ring. The bromine atom at position 3 and the methyl group at position 8 introduce steric and electronic effects that influence its reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| CAS Registry Number | 66438-80-0 | |

| Exact Mass | 220.97800 g/mol |

The SMILES notation (CC₁=CC=CC2=C(N=C1)C=CC(=C2)Br) and InChIKey (FPQLKQNLQREHEL-UHFFFAOYSA-N) further specify its connectivity and stereochemical features .

Synthesis Methods

Bromination of 8-Methylquinoline

A common synthesis route involves the direct bromination of 8-methylquinoline. This method employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. For example:

-

Reaction Setup:

-

Substrate: 8-Methylquinoline

-

Brominating Agent: NBS (1.2 equivalents)

-

Solvent: Dichloromethane (DCM) or acetic acid

-

Temperature: 0–25°C

-

Duration: 4–6 hours

-

-

Mechanism:

The bromine atom is introduced via electrophilic aromatic substitution (EAS), favored by the electron-donating methyl group at position 8, which activates the ring toward electrophiles. The 3-position is selectively targeted due to its para relationship to the methyl substituent . -

Yield:

Typical yields range from 65% to 75%, with purity confirmed via NMR and HPLC .

Alternative Industrial Approaches

Large-scale production may utilize continuous flow reactors to enhance efficiency. For instance, a mixture of 8-methylquinoline and bromine in acetic acid is circulated through a heated reactor (50–70°C) with a residence time of 30 minutes, achieving conversions exceeding 90% .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom serves as a leaving group, enabling nucleophilic substitution. For example:

-

Amination: Reaction with ammonia or primary amines at 80–100°C yields 3-amino-8-methylquinoline derivatives.

-

Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts produces biaryl structures .

Oxidation and Reduction

-

Oxidation: The methyl group at position 8 can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding 8-carboxy-3-bromoquinoline .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, altering its electronic properties .

Applications in Scientific Research

Materials Science

The compound’s aromatic system and halogen substituent make it a candidate for:

-

Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.

-

Coordination Polymers: Complexation with transition metals (e.g., Cu, Zn) forms porous frameworks for gas storage .

Industrial and Regulatory Considerations

Trade and Tariffs

Under HS Code 2933499090, 3-bromo-8-methylquinoline falls under "other quinoline derivatives," attracting a 6.5% MFN tariff and 20.0% general tariff .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume